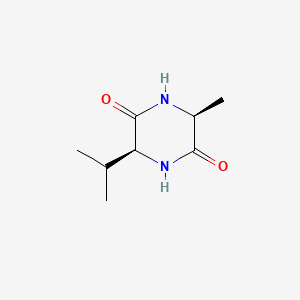

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione

Descripción general

Descripción

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione is a compound belonging to the class of diketopiperazines. Diketopiperazines are a group of organic compounds characterized by a six-membered ring containing two nitrogen atoms and two carbonyl groups. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of dipeptides or amino acid derivatives. For instance, the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile or the self-condensation of L-asparagine methyl ester at room temperature can yield the desired compound . These methods typically involve the formation of a central amide bond followed by cyclative lactonization to form the diketopiperazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketopiperazine derivatives.

Reduction: Reduction reactions can yield reduced forms of the diketopiperazine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperazine ring.

Aplicaciones Científicas De Investigación

Chemistry

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione serves as a building block in the synthesis of more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

Research indicates that this compound exhibits notable biological activity:

- Antimicrobial Activity : Studies have shown effectiveness against Bacillus subtilis, suggesting potential as an antimicrobial agent. The compound's structure allows interactions with bacterial cell membranes or essential enzymes .

- Enzyme Inhibition : Preliminary investigations suggest that it may inhibit specific cytochrome P450 enzymes involved in drug metabolism without affecting major isoforms such as CYP2C9 or CYP3A4. This selectivity positions it as a candidate for further research in pharmacokinetics and drug interactions .

Medicine

The potential therapeutic applications of this compound include:

- Anticancer Activity : Novel derivatives of diketopiperazine compounds have been synthesized and evaluated for anticancer properties against cell lines like A549 and HeLa. Some derivatives demonstrated significant inhibitory effects with IC₅₀ values ranging from 0.7 to 8.9 μM .

- Neurotransmitter Interaction : Interaction studies suggest potential effects on neurotransmitter systems that could influence mood and anxiety levels, warranting further investigation into its implications for psychiatric disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated significant inhibition of Bacillus subtilis growth at concentrations as low as 50 µg/mL.

- Pharmacological Potential : In vitro assays indicated that the compound might exhibit anxiolytic effects comparable to established medications in animal models.

- Enzyme Interaction Studies : Research highlighted that while it does not inhibit major cytochrome P450 isoforms directly involved in drug metabolism, it could modulate the activity of other less-characterized enzymes .

Mecanismo De Acción

The mechanism of action of (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

Similar Compounds

(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione: This compound has similar structural features but different substituents, leading to distinct biological activities.

(3S,6S)-6-(Hydroxymethyl)-3-isopropyl-4-tetradecyl-2-piperazinone: Another diketopiperazine derivative with unique substituents and properties.

Uniqueness

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione is unique due to its specific stereochemistry and substituents, which contribute to its distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Actividad Biológica

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione, also known as a diketopiperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its cyclic structure and the presence of isopropyl and methyl groups, which influence its chemical reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound this compound exhibits unique structural features that impact its biological activity:

- Molecular Formula : C₈H₁₄N₂O₂

- Molecular Weight : 158.21 g/mol

- CAS Number : 15136-26-2

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways in cells.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts .

- Antiparasitic Effects : Some research indicates potential antiparasitic activity, although detailed studies are still required to confirm these effects and elucidate the underlying mechanisms .

Antimicrobial Studies

A study published in a peer-reviewed journal examined the antimicrobial activity of various diketopiperazines, including this compound. The findings highlighted moderate inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Studies

- Case Study on Cancer Cell Lines : In vitro tests demonstrated that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis. The mechanism involved modulation of the hypoxia pathway, which is critical in tumor growth and survival .

- Antiviral Activity : Another study explored the compound's effects against viral infections, particularly focusing on feline immunodeficiency virus (FIV). Results indicated that it could reduce viral replication in cell cultures, warranting further exploration as a potential antiviral agent .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

3-methyl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLDMMKUTCCBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934240 | |

| Record name | 3-Methyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15136-26-2 | |

| Record name | 3-Isopropyl-6-methyl-2,5-dioxopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.